molecular formula C15H12N4O3S B2391852 7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-42-5

7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2391852
CAS No.: 896323-42-5
M. Wt: 328.35
InChI Key: RHAXIAJTGUUZFC-UHFFFAOYSA-N
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Description

7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound belonging to the pyrido[1,2-a][1,3,5]triazin-4-one family. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves several steps. One common method includes the reaction of 7-methylpyrido[1,2-a][1,3,5]triazin-4-one with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrido[1,2-a][1,3,5]triazin-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.

    Pyrido[2,3-d]pyrimidin-7-ones: Exhibits anti-inflammatory and analgesic properties.

    Pyrimidino[4,5-d][1,3]oxazines: Used in the development of new pharmaceuticals.

Uniqueness

7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific structural features, such as the presence of both a nitrophenyl and a methylsulfanyl group, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

7-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-10-2-7-13-16-14(17-15(20)18(13)8-10)23-9-11-3-5-12(6-4-11)19(21)22/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAXIAJTGUUZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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